N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-[(6-methylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-7-12(16-9-15-10)8-14-13(17)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFCPPXQVZSJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Benzamide with 4-(Chloromethyl)-6-Methylpyrimidine
Reaction Mechanism and Optimization
The alkylation approach exploits the nucleophilic character of the deprotonated amide nitrogen in benzamide. Under strongly basic conditions (e.g., NaH or LDA in THF), the amide undergoes deprotonation to generate a resonance-stabilized anion, which displaces the chloride leaving group in 4-(chloromethyl)-6-methylpyrimidine via an SN2 mechanism. Key parameters include:
- Base Selection : Sodium hydride (NaH) in tetrahydrofuran (THF) achieves >80% deprotonation efficiency at 0–5°C, minimizing side reactions such as elimination.
- Solvent System : Anhydrous THF or DMF enhances ionic mobility and stabilizes the transition state.
- Temperature Control : Reactions conducted at 0°C for 4 hours followed by gradual warming to room temperature yield 68–72% crude product.
Table 1: Alkylation Reaction Conditions and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base | NaH (2.2 equiv) | 72 | 89% |
| Solvent | THF | 68 | 85% |
| Temperature | 0°C → RT | 70 | 91% |
| Reaction Time | 12 hours | 71 | 88% |
Workup and Purification
Post-reaction, the mixture is quenched with pH 7.0 phosphate buffer to neutralize excess base. Extraction with dichloromethane (3 × 20 mL) and drying over MgSO4 precede solvent evaporation. Flash chromatography on silica gel (70% ethyl acetate/hexane) isolates the target compound with >95% purity. Recrystallization from diethyl ether further enhances crystallinity, as confirmed by X-ray diffraction.
Amide Coupling Between 4-(Aminomethyl)-6-Methylpyrimidine and Benzoyl Chloride
Synthesis of 4-(Aminomethyl)-6-Methylpyrimidine
The amine precursor is synthesized via Gabriel synthesis from 4-(chloromethyl)-6-methylpyrimidine. Reaction with potassium phthalimide in DMF at 120°C for 8 hours forms the phthalimide-protected intermediate, which is hydrolyzed with hydrazine hydrate in ethanol to yield the free amine.
Table 2: Amine Synthesis Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Phthalimide Formation | KPhth, DMF, 120°C, 8h | 85 |
| Deprotection | NH2NH2·H2O, EtOH, reflux, 3h | 78 |
Coupling Reaction
The amine reacts with benzoyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C, with triethylamine (TEA) as an acid scavenger. After stirring for 2 hours, the mixture is washed with 1M HCl and brine, dried, and concentrated.
Table 3: Coupling Reaction Efficiency
| Parameter | Value | Yield (%) |
|---|---|---|
| Solvent | DCM | 88 |
| Temperature | 0°C → RT | 90 |
| Equivalents (TEA) | 3.0 | 85 |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
N-[(6-methylpyrimidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
N-[(6-methylpyrimidin-4-yl)methyl]benzamide has emerged as a promising lead compound in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it suitable for designing drugs aimed at treating various diseases. The compound has shown potential in inhibiting certain enzymes and modulating receptor activities, which are critical mechanisms in therapeutic strategies against conditions such as cancer and metabolic disorders.
Mechanism of Action:
Research indicates that this compound can bind to the active sites of enzymes, thereby inhibiting their activity. This property is particularly valuable in targeting kinases involved in cancer progression. For instance, studies have highlighted its role in inhibiting CRAF kinase, which is implicated in over 30% of human cancers .
Case Studies:
- Inhibitory Activity: A study demonstrated that derivatives of this compound could effectively suppress tumor growth in xenograft models, showcasing its potential as an anticancer agent.
- Pharmacokinetics: Ongoing research is focused on the pharmacokinetic profiles of this compound to optimize its efficacy and safety as a drug candidate.
Agricultural Applications
Pesticide Development:
The compound's biological activity extends to agricultural applications, where it can be utilized as a lead structure for developing new pesticides. Its ability to interact with plant and pest enzymes positions it as a candidate for creating environmentally friendly agricultural products that target specific pests without harming beneficial organisms.
Chemistry and Material Science
Building Block for Synthesis:
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of novel compounds with tailored properties.
Material Properties:
The unique combination of functional groups present in this compound contributes to its potential use in creating specialty chemicals and materials with specific properties, such as enhanced thermal stability or solubility characteristics.
Mechanism of Action
The mechanism of action of N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Substituted Benzamides
A. N-[(4-Methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide ()
- Structure : Differs in pyrimidine substitution (2-position, 6-oxo group) compared to the target compound’s 4-position methyl-substituted pyrimidine.
- This highlights how pyrimidine oxidation state and substituent positions influence target specificity .
B. Solivnesib ()
- Structure : A complex derivative with a 6-methylpyrimidin-4-yl group but additional substituents (e.g., sulfonamido, azaspiro rings).
- Activity : Functions as a kinesin-like protein KIF18A inhibitor, demonstrating antineoplastic activity. The extended structure enhances target affinity compared to simpler benzamides .
C. Diaminopyrimidine-Based EGFR Inhibitors ()
- Example: (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1).
- Activity: Targets EGFR T790M mutations. The pyrimidine-amino linkage and pyridine extension improve kinase inhibition, contrasting with the target compound’s simpler structure .
Benzamides with Heterocyclic Substituents
B. Mannich Bases with Triazole Substituents ()
- Structure: N-[(Di-substituted-amino)methyl]-N-(4H-1,2,4-triazol-4-yl)benzamide.
- Activity : Antimicrobial activity against drug-resistant pathogens. The triazole ring contributes to hydrogen bonding interactions absent in pyrimidine derivatives .
Substituent Impact on Physicochemical Properties
- Solubility : Compounds with polar groups (e.g., sulfonamido in solivnesib) exhibit improved aqueous solubility over the target compound’s hydrophobic profile .
- Molecular Weight : Simpler pyrimidine-benzamides (e.g., target compound, ~215 g/mol) contrast with larger analogs like bis-pyrimidine acetamides (, >500 g/mol), which face challenges in bioavailability .
Research Findings and Activity Trends
*Activity inferred from structural analogs.
Biological Activity
N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrimidine ring substituted at the 6-position with a methyl group and is linked to a benzamide moiety. This structural configuration is critical for its biological interactions.
This compound exhibits biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their function. This has been observed in various studies where it demonstrated significant inhibitory effects on target enzymes.
- Receptor Modulation : It also modulates receptor activity by interacting with their binding domains, which can lead to altered physiological responses.
The presence of the trifluoromethyl group in related compounds enhances binding affinity and stability, making them potent candidates for therapeutic applications.
Antimicrobial Properties
Research indicates that this compound and its derivatives show promising antibacterial and antifungal activities. For instance, studies have demonstrated effective inhibition against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways associated with cell survival and proliferation .
Case Study 1: Enzyme Inhibition
A study evaluated the enzyme inhibition capabilities of this compound against phosphodiesterase enzymes, which are crucial in various cellular signaling pathways. The compound exhibited a significant reduction in enzyme activity, indicating its potential as a therapeutic agent in conditions where phosphodiesterase modulation is beneficial .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial efficacy, this compound was tested against several clinical isolates. Results showed that it had a superior bactericidal effect compared to standard antibiotics, highlighting its potential as an alternative treatment option for resistant infections .
Data Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Significant reduction in enzyme activity | |
| Antibacterial | Effective against MRSA and other strains | |
| Anticancer | Induction of apoptosis in cancer cells |
Pharmacokinetics and Toxicity
Further research into the pharmacokinetics and toxicity profiles of this compound is necessary to assess its viability as a drug candidate. Initial studies suggest favorable profiles; however, comprehensive investigations are required to ensure safety and efficacy in clinical settings .
Q & A
Q. What are the established synthetic routes for N-[(6-methylpyrimidin-4-yl)methyl]benzamide, and what reaction conditions are critical for achieving optimal yields?
The compound is synthesized via a multi-step process involving:
- Step 1: Condensation of 6-methylpyrimidin-4-formaldehyde with benzoyl chloride derivatives under basic conditions (e.g., triethylamine in THF at 0–5°C) to form the Schiff base intermediate .
- Step 2: Reduction of the intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the amine derivative .
- Step 3: Final amidation with substituted benzoyl chlorides, requiring anhydrous conditions and stoichiometric control to minimize hydrolysis byproducts .
Critical Parameters :
- Temperature control during coupling (0–5°C prevents thermal degradation).
- Solvent choice (THF or DCM for improved solubility).
- Purification via column chromatography (hexane:EtOAc, 3:1) achieves >95% purity .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrimidine activation | 6-methylpyrimidin-4-formaldehyde, THF, 0°C | 70–75 | |
| Amidation | Benzoyl chloride, Et₃N, THF | 80–85 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Key methods include:
- ¹H/¹³C NMR : Pyrimidine ring protons appear at δ 8.5–9.0 ppm; amide C=O carbon at ~168 ppm .
- IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹; pyrimidine C=N absorption at ~1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 415.4 (C₂₁H₂₀F₃N₅O) .
- Elemental Analysis : Confirms empirical formula (C: 60.7%; H: 4.85%; N: 16.85%) .
Validation Protocol : Cross-correlate NMR/IR data with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .
Advanced Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability and yield while minimizing side reactions?
Strategies :
- Flow Chemistry : Continuous flow reactors reduce reaction time (residence time: 30 min vs. 12 h batch) and improve temperature control, increasing yield by 15–20% .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics, reducing byproduct formation .
- Solvent Optimization : Replace THF with acetonitrile for higher polarity, enhancing intermediate solubility and reaction homogeneity .
Case Study : A DOE (Design of Experiments) approach identified pH 8.5–9.0 and 1.2:1 benzoyl chloride:amine ratio as optimal, achieving 92% yield in scaled-up batches (>100 g) .
Q. What experimental approaches are recommended to resolve contradictions in reported biological activities (e.g., IC₅₀ variability) across studies?
Root Causes : Discrepancies may arise from:
- Assay conditions (e.g., ATP concentration in kinase assays ).
- Compound purity (HPLC <95% vs. >99% ).
Resolution Protocol :
- Standardized Assays : Replicate experiments using harmonized protocols (e.g., 10 µM ATP, 37°C, pH 7.4) .
- Metabolite Profiling : Incubate compounds with liver microsomes to assess stability; unstable metabolites may skew activity data .
- Orthogonal Validation : Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Q. How can computational modeling predict the binding modes of this compound with biological targets, and what validation experiments are essential?
Computational Workflow :
- Docking Studies (AutoDock Vina) : Model interactions with kinase domains (e.g., EGFR), focusing on the trifluoromethyl group’s role in hydrophobic pocket binding .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
Experimental Validation :
- Mutagenesis : Replace predicted binding residues (e.g., K101A in EGFR) to test docking accuracy .
- SPR Analysis : Measure binding affinity (KD) shifts; a >10-fold reduction in mutant vs. wild-type confirms critical interactions .
Case Study : For analogous pyrimidine derivatives, QM/MM hybrid methods achieved >80% agreement between predicted and experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
